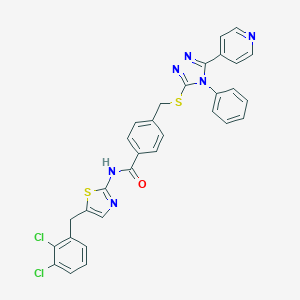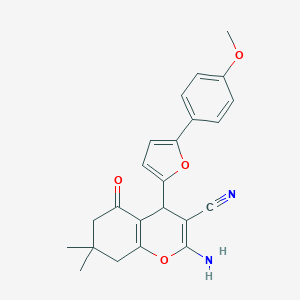![molecular formula C22H21Cl2N3O2S B285933 5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285933.png)
5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione, also known as TZD, is a thiazolidinedione derivative that has been extensively studied for its potential use in the treatment of various diseases. This compound is a potent activator of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism, inflammation, and cell differentiation.
Mecanismo De Acción
5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione exerts its pharmacological effects by activating PPARγ, a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. Upon activation, PPARγ forms a heterodimer with retinoid X receptor (RXR) and binds to specific DNA sequences known as PPAR response elements (PPREs) in the promoter region of target genes. This results in the recruitment of coactivators and the activation of gene transcription.
Biochemical and Physiological Effects:
The activation of PPARγ by 5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has been shown to have a wide range of biochemical and physiological effects, including:
1. Improved insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle
2. Decreased hepatic glucose production and improved lipid metabolism
3. Inhibition of pro-inflammatory cytokine production and reduction of inflammation
4. Induction of apoptosis in cancer cells and inhibition of cancer cell proliferation
5. Neuroprotection and improvement of cognitive function in animal models of neurodegenerative disorders
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione for lab experiments is its high potency and specificity for PPARγ activation, which allows for precise modulation of gene expression. However, 5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione is also known to have off-target effects and can activate other nuclear receptors, such as PPARα and PPARβ/δ, which can complicate data interpretation. Additionally, 5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has been shown to have variable effects in different cell types and animal models, which can make it challenging to extrapolate findings to human disease.
Direcciones Futuras
Despite the challenges associated with 5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione research, there are several promising future directions for this compound. These include:
1. Development of more potent and selective PPARγ agonists with fewer off-target effects
2. Investigation of the role of PPARγ in other diseases, such as cardiovascular disease and autoimmune disorders
3. Exploration of the potential of 5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione as a chemotherapeutic agent in combination with other drugs
4. Development of 5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione derivatives with improved pharmacokinetic properties and reduced toxicity
In conclusion, 5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has been extensively studied for its potential use in the treatment of various diseases. The activation of PPARγ by 5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has been shown to have a wide range of biochemical and physiological effects, including improved insulin sensitivity, decreased inflammation, and neuroprotection. While there are limitations to 5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione research, there are also several promising future directions for this compound.
Métodos De Síntesis
The synthesis of 5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione involves the reaction of 2,4-dichlorobenzaldehyde with 2-methyl-4-(piperazin-1-yl)aniline in the presence of thiosemicarbazide and acetic anhydride. The resulting product is then treated with sodium hydroxide to yield 5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione. The synthesis of 5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione is a multi-step process that requires careful control of reaction conditions to obtain a high yield and purity of the final product.
Aplicaciones Científicas De Investigación
5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has been extensively studied for its potential use in the treatment of various diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetes, 5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle, leading to improved glycemic control. In cancer, 5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. In neurodegenerative disorders, 5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C22H21Cl2N3O2S |
|---|---|
Peso molecular |
462.4 g/mol |
Nombre IUPAC |
(5E)-5-[(2,4-dichlorophenyl)methylidene]-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C22H21Cl2N3O2S/c1-15-4-2-3-5-19(15)26-10-8-25(9-11-26)14-27-21(28)20(30-22(27)29)12-16-6-7-17(23)13-18(16)24/h2-7,12-13H,8-11,14H2,1H3/b20-12+ |
Clave InChI |
WADCJHRIOIKIRI-UDWIEESQSA-N |
SMILES isomérico |
CC1=CC=CC=C1N2CCN(CC2)CN3C(=O)/C(=C\C4=C(C=C(C=C4)Cl)Cl)/SC3=O |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)CN3C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)SC3=O |
SMILES canónico |
CC1=CC=CC=C1N2CCN(CC2)CN3C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)SC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(tert-butylamino)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285851.png)




![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285858.png)
![5-(4-Fluorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B285865.png)



![2-{[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B285880.png)
![N-[4-(aminosulfonyl)phenyl]-6-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide](/img/structure/B285885.png)
![5-(2-Butoxybenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285886.png)
![5-(4-Methylbenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285890.png)